![molecular formula C16H15Cl2NO2 B2921111 3,6-dichloro-2-methoxy-N-phenethylbenzamide CAS No. 301680-35-3](/img/structure/B2921111.png)
3,6-dichloro-2-methoxy-N-phenethylbenzamide
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Description
3,6-dichloro-2-methoxy-N-phenethylbenzamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been used in research for its ability to bind to opioid receptors in the brain and spinal cord. However, due to its high potency and potential for abuse, it has been classified as a Schedule I controlled substance in the United States.
Scientific Research Applications
I have conducted a search for the scientific research applications of “3,6-dichloro-2-methoxy-N-phenethylbenzamide,” but it appears that detailed information on specific applications in various fields is not readily available in the public domain. The search results primarily include product listings and chemical information without detailed application data.
However, one patent document mentions the use of similar compounds in pharmaceutical compositions that can be administered topically, particularly when targeting areas or organs accessible by topical application . This suggests potential applications in medical treatments or drug delivery systems.
properties
IUPAC Name |
3,6-dichloro-2-methoxy-N-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-15-13(18)8-7-12(17)14(15)16(20)19-10-9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSCVMVTJZVZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NCCC2=CC=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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